N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide is a chemical compound with a complex structure that includes an amino group, a dimethyl-substituted oxobutanoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzoic acid with 2,3-dimethylbutanoyl chloride in the presence of a base to form an intermediate, which is then reacted with ammonia to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxybenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-N-methylbenzamide
- N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-2-nitrobenzamide
Uniqueness
N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Properties
CAS No. |
106677-27-4 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(1-amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)14(3,13(15)18)16-12(17)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H2,15,18)(H,16,17) |
InChI Key |
MGDJNALZMAJBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(=O)N)NC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.